molecular formula C9H8F3N B071738 6-(Trifluoromethyl)indoline CAS No. 181513-29-1

6-(Trifluoromethyl)indoline

Cat. No. B071738
M. Wt: 187.16 g/mol
InChI Key: WWBVZCBWSHFMLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)indoline and related compounds involves multiple strategies, including palladium-catalyzed C-N and C-C coupling reactions, addition-elimination/arylation, amidohydroxylation reactions, and reactions involving 2-alkynylaniline with trifluoromethanesulfanylamide. These methodologies facilitate the introduction of the trifluoromethyl group into the indoline framework, enhancing the compounds' chemical and physical properties (Thomas & Tyagi, 2010); (Zhu et al., 2011); (Correa et al., 2006).

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)indoline derivatives is characterized by their unique indoline core modified with a trifluoromethyl group. This modification impacts the electronic absorption and emission spectra, influencing the compounds' optical and electrochemical behaviors. The presence of the trifluoromethyl group contributes to the compounds' enhanced thermal stability and higher glass transition temperatures, as indicated by studies on similar fluorinated indoline derivatives (Thomas & Tyagi, 2010).

Chemical Reactions and Properties

6-(Trifluoromethyl)indoline derivatives undergo various chemical reactions, including radical-mediated dearomatization, decarboxylative cycloadditions, and reactions with sulfinate reagents, leading to the formation of fluorinated spirocyclic indolines and other structurally complex molecules. These reactions demonstrate the versatility of the 6-(Trifluoromethyl)indoline scaffold in organic synthesis and its potential in constructing biologically active molecules (Ryzhakov et al., 2017); (Punna et al., 2018).

Scientific Research Applications

1. Metal-free Oxidative Trifluoromethylation of Indoles

  • Summary of Application: This research describes an efficient method of synthesizing 2-trifluoromethylindoles from indoles using CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .
  • Methods of Application: The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .
  • Results or Outcomes: The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .

2. Palladium-catalyzed Regioselective Functionalization of Unactivated Alkenes

  • Summary of Application: This research describes a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This method provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .

Safety And Hazards

The safety information for 6-(Trifluoromethyl)indoline indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for 6-(Trifluoromethyl)indoline could involve further exploration of its synthesis methods and potential applications. The compound’s trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity . Therefore, it would be interesting to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .

properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVZCBWSHFMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436423
Record name 6-(Trifluoromethyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)indoline

CAS RN

181513-29-1
Record name 6-(Trifluoromethyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)indoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
F Bellezza, A Cipiciani, R Ruzziconi… - Journal of Fluorine …, 2008 - Elsevier
Regioselectively fluoro-, trifluoromethyl- and trifluoromethoxy-substituted 3-methyleneindolines have been prepared using a four-step procedure involving metalation/bromination of …
Number of citations: 15 www.sciencedirect.com
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 1998 - ACS Publications
The synthesis, biological activity, and molecular modeling of a novel series of substituted 1-(3-pyridylcarbamoyl)indolines are reported. These compounds are isosteres of the previously …
Number of citations: 82 pubs.acs.org
SM Bromidge, S Davies, DM Duckworth… - Bioorganic & medicinal …, 2000 - Elsevier
… The ester was then converted to the azide which was heated to generate the isocyanate and reacted in situ with 5-methyl-6-trifluoromethyl-indoline to afford 13 (Scheme 2). In an …
Number of citations: 19 www.sciencedirect.com
GR Naumiec, KJ Jenko, SS Zoghbi… - Journal of medicinal …, 2015 - ACS Publications
N-Methyl-d-aspartate (NMDA) receptor dysfunction has been linked to several neuropsychiatric disorders, including Alzheimer’s disease, epilepsy, drug addiction, and schizophrenia. A …
Number of citations: 17 pubs.acs.org
P Tang, YY Wei, L Wen, HJ Ma, Y Yang… - The Journal of Organic …, 2022 - ACS Publications
MgI 2 -catalyzed nucleophilic ring-opening reactions of donor–acceptor cyclopropanes with indoline-2-thiones as easy-to-handle sulfur nucleophiles were investigated. A series of …
Number of citations: 7 pubs.acs.org
NO Balayeva, Z Mamiyev, R Dillert, N Zheng… - ACS …, 2020 - ACS Publications
TiO 2 is an effective and extensively employed photocatalyst, but its practical use in visible-light-mediated organic synthesis is mainly hindered by its wide band gap energy. Herein, we …
Number of citations: 72 pubs.acs.org
R Kuwano, M Kashiwabara, K Sato, T Ito… - Tetrahedron …, 2006 - Elsevier
Highly enantioselective hydrogenation of N-protected indoles was successfully developed by use of the rhodium catalyst generated in situ from [Rh(nbd) 2 ]SbF 6 and the chiral …
Number of citations: 134 www.sciencedirect.com
Y Yamai, A Tanaka, T Yajima, K Ishida… - …, 2018 - kansai-u.repo.nii.ac.jp
Using a novel tandem reduction-cyclization, we synthesized t-butyl 3-alkyloxindole-3-carboxylates from the di-t-butyl 2-alkyl-2-(2-nitrophenyl) malonate. Introduction of an α-substituent …
Number of citations: 4 kansai-u.repo.nii.ac.jp
Y Liu, Y Du, A Yu, D Qin, X Meng - Tetrahedron, 2015 - Elsevier
We first reported an example of diverse synthesis of pyrano[2,3-b]indol and dihydropyrano[2,3-b]indol from the same starting materials. In these domino reactions, we can control the …
Number of citations: 30 www.sciencedirect.com
R Feilcke, R Goddard, P Imming, RW Seidel - Journal of Molecular …, 2019 - Elsevier
… The acid chloride so obtained was redissolved in 5 mL of dichloromethane and added dropwise to a stirred solution of 6-trifluoromethyl indoline (240 mg, 1.28 mmol) and triethylamine (…
Number of citations: 3 www.sciencedirect.com

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